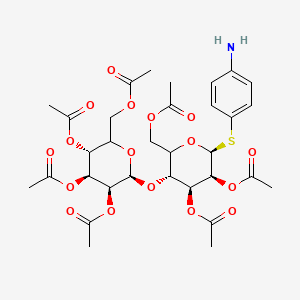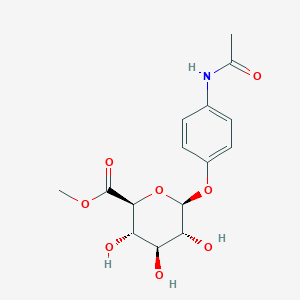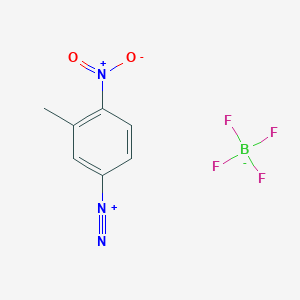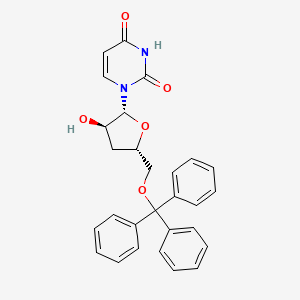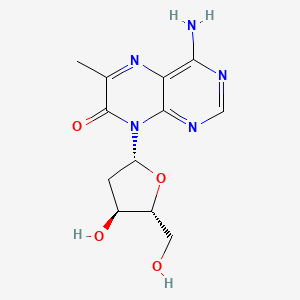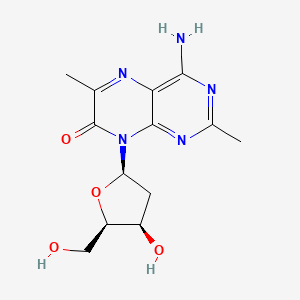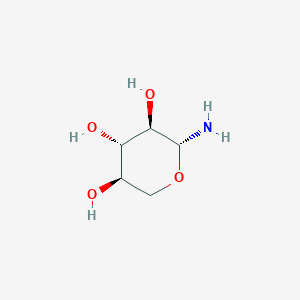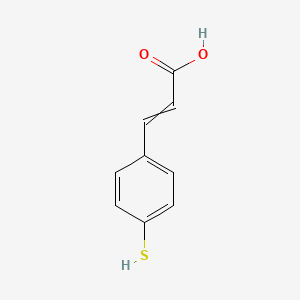
3-(4-sulfanylphenyl)prop-2-enoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “3-(4-sulfanylphenyl)prop-2-enoic Acid” often involves condensation reactions, with sulfuric acid derivatives used as catalysts to promote these reactions under specific conditions. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for the condensation of aromatic aldehydes and pyrazolones, yielding high yields under refluxing conditions (Tayebi et al., 2011). This highlights the potential methodologies that could be adapted for the synthesis of “3-(4-sulfanylphenyl)prop-2-enoic Acid”.
Molecular Structure Analysis
The molecular structure of compounds related to “3-(4-sulfanylphenyl)prop-2-enoic Acid” has been characterized by various spectroscopic methods and quantum chemical calculations. For instance, the structural investigation of a similar compound using X-ray crystallography and spectroscopic methods provided insights into intramolecular and intermolecular interactions stabilizing the molecule (Venkatesan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of “3-(4-sulfanylphenyl)prop-2-enoic Acid” derivatives have been explored through various reactions. For instance, the compound has been utilized in the synthesis of potential antileukotrienic drugs, indicating its reactivity and usefulness in synthesizing biologically active molecules (Jampílek et al., 2004).
Physical Properties Analysis
The physical properties of compounds similar to “3-(4-sulfanylphenyl)prop-2-enoic Acid” have been studied, including their crystal structures and hydrogen bonding patterns. Such studies provide insights into the compound's stability and potential interactions in various environments (Kumar et al., 2017).
Applications De Recherche Scientifique
Material Science Applications
Compounds similar to 3-(4-sulfanylphenyl)prop-2-enoic Acid have been explored for their material properties. For example, the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid derivatives from 4-dimethylaminobenzaldehyde and methyl cyanoacetate has been investigated. These derivatives exhibit unique electronic properties analyzed by ultraviolet-visible absorption spectroscopy and cyclic voltammetry, highlighting their potential in electronic and photonic materials (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Liquid Crystal Technology
The research into thiophene-based prop-2-enoates has shown their capability to promote excellent photoalignment of bulk commercial nematic liquid crystals. These compounds, derived from modifications at the molecular level similar to 3-(4-sulfanylphenyl)prop-2-enoic Acid, demonstrate the influence of fluoro-substituents on liquid crystal alignment, an essential property for liquid crystal display (LCD) technologies (Hegde, Ata Alla, Matharu, & Komitov, 2013).
Synthetic Chemistry
In synthetic chemistry, derivatives of similar structures have been utilized for synthesizing various organic molecules. For instance, the creation of 2-(2-sulfanyl-4H-3,1-benzothiazin-4-yl)acetic Acid derivatives through reactions involving thiols or sodium sulfide showcases the versatility of these compounds in synthesizing heterocyclic structures, which could have applications in pharmaceuticals and agrochemicals (Fukamachi, Konishi, & Kobayashi, 2011).
Catalysis and Organic Reactions
The use of sulfuric acid derivatives, such as [3-(3-silicapropyl)sulfanyl]propyl ester, as recyclable catalysts in condensation reactions, underscores the potential of sulfur-containing organic compounds in facilitating environmentally friendly chemical processes. These catalysts have been applied in synthesizing complex organic molecules with high yields, demonstrating their efficiency and recyclability (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Orientations Futures
The future directions for research on “3-(4-sulfanylphenyl)prop-2-enoic Acid” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .
Propriétés
IUPAC Name |
3-(4-sulfanylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c10-9(11)6-3-7-1-4-8(12)5-2-7/h1-6,12H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKXZKKNPSNVQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-sulfanylphenyl)prop-2-enoic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



